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molecular formula C13H16 B1615499 1-tert-Butyl-1H-indene CAS No. 40650-31-5

1-tert-Butyl-1H-indene

Cat. No. B1615499
M. Wt: 172.27 g/mol
InChI Key: IHHBPJRQKRVWAY-UHFFFAOYSA-N
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Patent
US06448350B1

Procedure details

42.0 g of indene (technical grade, 94 % by GC, 39.5 g, 340 mmol), 50 % w aqueous KOH (308 g in 308 nL) and 15.8 g of Adogen (Aldrich, 34 mnuol) dissolved in 139.7 g of tert-butylbromide (1019.6 mmol) were introduced in this order, at room temperature, in a 1 L, jacketed glass reactor with mechanical stirrer (Buïchi). The organic phase turns green. The mixture is heated to 60° C. and vigorously stirred for two hours (a pressure build-up to 2.5 bar-g is observed) and then cooled to room temperature. Total reaction time is 3 h. The organic phase is extracted with technical hexane (3×200mL) and analyzed by GC. Conversion: 74.5% w of 3-tert-butyl-indene and 1.8% of 1-tert-butyl-indene, unreacted indene 13.7% w. The solution was evaporated under reduced pressure (rotovac) and the resulting dark brown viscous liquid was distilled at 1 mmHg, collecting the fraction boiling between 70 and 80° C. (40 g, 76.8% of 3-tert-butyl-indene and 19.5% of 1-tert-butyl-indene, no indene).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
139.7 g
Type
reactant
Reaction Step Two
Name
Quantity
308 nL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:10](Br)([CH3:13])([CH3:12])[CH3:11]>[OH-].[K+]>[C:10]([CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)([CH3:13])([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Step Two
Name
Quantity
139.7 g
Type
reactant
Smiles
C(C)(C)(C)Br
Step Three
Name
Quantity
308 nL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for two hours (a pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were introduced in this order, at room temperature, in a 1 L
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
WAIT
Type
WAIT
Details
Total reaction time is 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with technical hexane (3×200mL)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure (rotovac)
DISTILLATION
Type
DISTILLATION
Details
the resulting dark brown viscous liquid was distilled at 1 mmHg
CUSTOM
Type
CUSTOM
Details
collecting the fraction
CUSTOM
Type
CUSTOM
Details
boiling between 70 and 80° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)C1C=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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